![molecular formula C15H11BrN2S2 B2875350 3-[(4-Bromobenzyl)thio]-6-thien-2-ylpyridazine CAS No. 872704-50-2](/img/structure/B2875350.png)
3-[(4-Bromobenzyl)thio]-6-thien-2-ylpyridazine
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Description
Scientific Research Applications
Antifungal Activity
The compound exhibits potential for antifungal applications. Its structural similarity to other triazole compounds, which are known for their antifungal properties, suggests that it could be effective against fungal pathogens. The introduction of the pyridine pharmacophore into the triazole scaffold has been shown to enhance biological activity, making it a candidate for the development of new antifungal agents .
Synthesis of Bioactive Molecules
This compound can serve as a precursor in the synthesis of bioactive molecules. The bromobenzyl group can undergo further reactions, such as Suzuki coupling, to create a variety of biologically active compounds. This versatility makes it valuable for drug discovery and the development of new pharmaceuticals .
Density Functional Theory (DFT) Studies
The compound’s structure allows for interesting DFT studies to understand its electronic properties. These studies can provide insights into the reactivity and interaction with biological targets, which is crucial for designing drugs with specific actions .
Chemical Education
This compound can also be used as a teaching tool in chemical education, particularly in organic synthesis and medicinal chemistry courses. Its synthesis and analysis can demonstrate various chemical reactions and techniques, such as NMR, MS, and X-ray crystallography, to students .
properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2S2/c16-12-5-3-11(4-6-12)10-20-15-8-7-13(17-18-15)14-2-1-9-19-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXRTSIZZZOUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Bromobenzyl)thio)-6-(thiophen-2-yl)pyridazine |
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